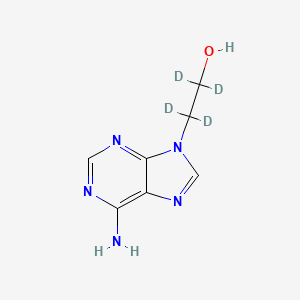

[2-(6-Amino-9H-purin-9-yl)ethanol-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

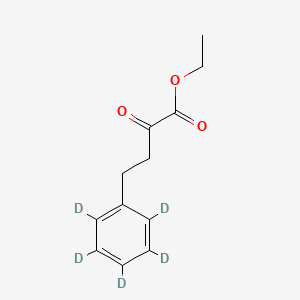

2-(6-Amino-9H-purin-9-yl)ethanol-d4: is a deuterated derivative of 2-(6-Amino-9H-purin-9-yl)ethanol. This compound is a labeled adenine derivative, which is a purine nucleobase. The deuterium labeling is often used in research to trace the compound in various biochemical processes without altering its chemical properties significantly.

Biochemical Analysis

Biochemical Properties

The role of 2-(6-Amino-9H-purin-9-yl)ethanol-d4 in biochemical reactions is not well-documented in the literature. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

It is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and these interactions could influence its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-9H-purin-9-yl)ethanol-d4 typically involves the incorporation of deuterium into the ethanol moiety of 2-(6-Amino-9H-purin-9-yl)ethanol. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions often require a catalyst like palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange.

Industrial Production Methods

Industrial production of 2-(6-Amino-9H-purin-9-yl)ethanol-d4 may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of deuterium gas (D2) and advanced catalytic systems can enhance the efficiency of the deuteration process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-9H-purin-9-yl)ethanol-d4 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

Oxidation: Produces compounds like 2-(6-Amino-9H-purin-9-yl)acetaldehyde or 2-(6-Amino-9H-purin-9-yl)acetic acid.

Reduction: Produces compounds like 2-(6-Amino-9H-purin-9-yl)ethylamine.

Substitution: Produces various substituted purine derivatives depending on the substituent introduced.

Scientific Research Applications

2-(6-Amino-9H-purin-9-yl)ethanol-d4 is widely used in scientific research due to its stable isotope labeling. Some applications include:

Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates.

Biology: Employed in metabolic studies to trace the incorporation and transformation of nucleotides.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the development of new materials and catalysts where isotopic labeling is required.

Mechanism of Action

The mechanism of action of 2-(6-Amino-9H-purin-9-yl)ethanol-d4 involves its incorporation into biochemical pathways where adenine derivatives are utilized. The deuterium labeling allows researchers to track the compound without altering its interaction with molecular targets. The primary molecular targets include enzymes involved in nucleotide synthesis and metabolism. The pathways involved are those related to purine metabolism and nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

2-(6-Amino-9H-purin-9-yl)ethanol: The non-deuterated form, used similarly in research but without the tracing capabilities of deuterium.

9-(2-Hydroxyethyl)adenine: Another adenine derivative with similar biochemical properties.

2-Amino-6-cyclopropylamino-9H-purine: A purine derivative used in different biochemical applications.

Uniqueness

The uniqueness of 2-(6-Amino-9H-purin-9-yl)ethanol-d4 lies in its deuterium labeling, which provides a non-radioactive, stable isotope for tracing studies. This makes it particularly valuable in research settings where precise tracking of biochemical processes is required.

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2,(H2,8,9,10)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQOTZQDXZDBJK-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1C=NC2=C(N=CN=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,4R,6R,8R,9S,10R,11S)-10-hydroxy-1,6-dimethyl-9-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B562689.png)